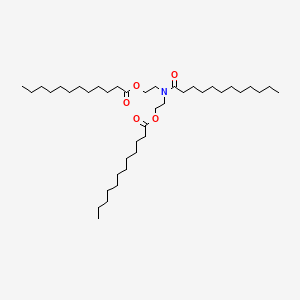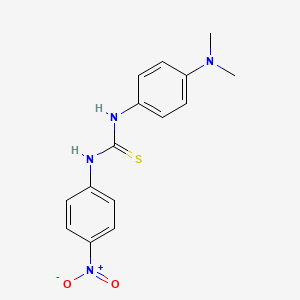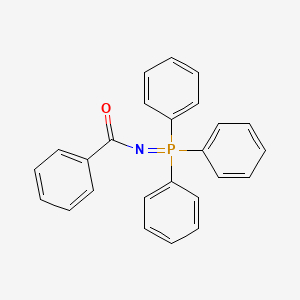![molecular formula C14H26N2 B11948498 13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane CAS No. 24402-57-1](/img/structure/B11948498.png)
13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane is a complex organic compound with the molecular formula C14H26N2. It is characterized by its unique tricyclic structure, which includes multiple ring systems and tertiary amine groups
Métodos De Preparación
The synthesis of 13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine groups, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s tertiary amine groups play a crucial role in these interactions, potentially affecting various biochemical pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane can be compared with other similar compounds, such as:
13,14-Diazatricyclo[6.4.1.1(2,7)]tetradecane: This compound lacks the dimethyl groups present in this compound, resulting in different chemical properties and reactivity.
Dimethyl 9,14-diazatricyclo[6.3.2.1(2,7)]tetradecane-9,14-dicarboxylate:
The uniqueness of 13,14-Dimethyl-13,14-diazatricyclo[641
Propiedades
Número CAS |
24402-57-1 |
|---|---|
Fórmula molecular |
C14H26N2 |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
13,14-dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane |
InChI |
InChI=1S/C14H26N2/c1-15-11-7-3-4-8-12(15)14-10-6-5-9-13(11)16(14)2/h11-14H,3-10H2,1-2H3 |
Clave InChI |
RXDBABYPXSKYEH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCCCC1C3CCCCC2N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


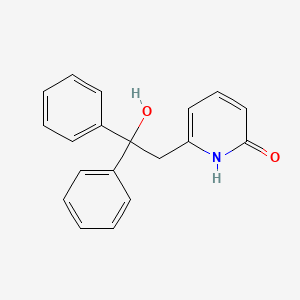


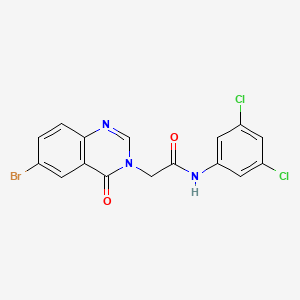
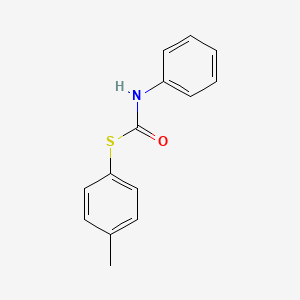
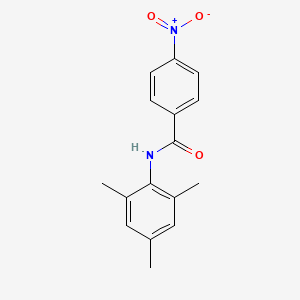
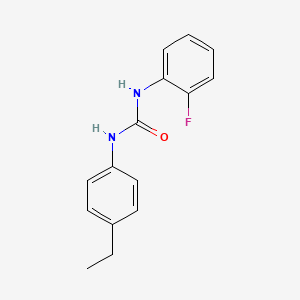
![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
